molecular formula C6H8IN3 B1408844 6-iodo-N,N-dimethylpyrimidin-4-amine CAS No. 1704064-36-7

6-iodo-N,N-dimethylpyrimidin-4-amine

Cat. No.: B1408844
CAS No.: 1704064-36-7
M. Wt: 249.05 g/mol
InChI Key: PIUQMBPVDAZNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-N,N-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C6H8IN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of iodine and dimethylamine groups in its structure makes it a compound of interest in various chemical and biological research fields .

Preparation Methods

The synthesis of 6-iodo-N,N-dimethylpyrimidin-4-amine typically involves the iodination of N,N-dimethylpyrimidin-4-amine. One common method includes the reaction of N,N-dimethylpyrimidin-4-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

6-Iodo-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a primary amine would yield an N,N-dimethylpyrimidin-4-amine derivative with the new substituent replacing the iodine atom.

Scientific Research Applications

6-Iodo-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for designing molecules that can interact with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-iodo-N,N-dimethylpyrimidin-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, its derivatives might inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

6-Iodo-N,N-dimethylpyrimidin-4-amine can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

6-iodo-N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUQMBPVDAZNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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